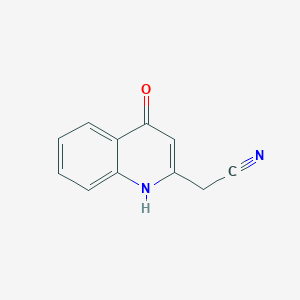

4-Hydroxyquinoline-2-acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1261626-61-2 |

|---|---|

Molecular Formula |

C11H8N2O |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(4-oxo-1H-quinolin-2-yl)acetonitrile |

InChI |

InChI=1S/C11H8N2O/c12-6-5-8-7-11(14)9-3-1-2-4-10(9)13-8/h1-4,7H,5H2,(H,13,14) |

InChI Key |

OHXUXOVCFXUDIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

4-Hydroxyquinoline-2-acetonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline-2-acetonitrile is a heterocyclic organic compound featuring a quinoline core structure substituted with a hydroxyl group at the 4-position and an acetonitrile group at the 2-position. The quinoline scaffold is a prominent pharmacophore found in a wide array of biologically active compounds, including antimalarials, anticancer agents, and antibacterials.[1][2] The presence of the 4-hydroxy group and the C2-acetonitrile substituent suggests that this molecule may exhibit interesting chemical reactivity and biological properties, making it a compound of interest for further investigation in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the fusion of a benzene ring and a pyridine ring, forming the quinoline nucleus. The hydroxyl group at position 4 can exist in tautomeric equilibrium with its keto form, 2-(cyanomethyl)-1H-quinolin-4(4H)-one. The acetonitrile group at position 2 consists of a methylene bridge connected to a nitrile functional group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 2-(4-hydroxyquinolin-2-yl)acetonitrile | --- |

| Synonyms | 4-Hydroxy-2-quinolineacetonitrile | --- |

| CAS Number | 1261626-61-2 | [3] |

| Molecular Formula | C₁₁H₈N₂O | [4] |

| Molecular Weight | 184.19 g/mol | [4] |

| Appearance | White to off-white powder | Estimated based on related compounds |

| Melting Point | >230 °C | Estimated based on related compounds |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water.[5][6][7] | Estimated based on 4-hydroxyquinoline |

| Storage | 2-8°C, protected from light and moisture.[4] | --- |

Spectroscopic Data (Predicted)

-

¹H NMR (in DMSO-d₆): Aromatic protons of the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The methylene protons of the acetonitrile group would likely appear as a singlet around δ 3.5-4.5 ppm. The hydroxyl proton signal would be broad and its chemical shift would be solvent and concentration-dependent.

-

¹³C NMR (in DMSO-d₆): Aromatic carbons would resonate in the δ 110-150 ppm region. The nitrile carbon would appear downfield, typically >115 ppm, and the methylene carbon would be in the aliphatic region.

-

IR (KBr): Characteristic peaks would be expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), C≡N stretch (~2250 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 184.19.

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of quinoline derivatives.[11][12] The following multi-step synthesis is a theoretical pathway starting from the commercially available 4-hydroxy-2-methylquinoline.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxy-2-(chloromethyl)quinoline

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent), N-chlorosuccinimide (NCS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO).

-

Solvent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 4-hydroxy-2-(chloromethyl)quinoline (1 equivalent) from the previous step in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium cyanide (NaCN, 1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to approximately 60-80°C and stir until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into ice-water. A precipitate should form.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Context and Potential Applications

While there is no specific biological data for this compound, the broader class of 4-hydroxyquinoline derivatives has been extensively studied and shown to possess a wide range of biological activities.[1][2][13][14][15]

-

Anticancer Activity: Many quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[16][17][18] Their mechanisms of action can include the inhibition of tubulin polymerization and targeting key enzymes in cancer progression.[16]

-

Antimicrobial Activity: The quinoline core is central to many antibacterial and antifungal agents.[19][20][21] The development of quinoline-based antimicrobials is an active area of research, particularly in the context of rising antibiotic resistance.

-

Antimalarial Activity: Quinoline-containing compounds like chloroquine have been cornerstones of antimalarial therapy.[1] Research into new quinoline derivatives continues to be important in combating drug-resistant malaria.

-

Neuroprotective Effects: Some quinoline derivatives have been investigated as potential treatments for neurodegenerative diseases by targeting enzymes such as acetylcholinesterase and beta-site APP cleaving enzyme-1 (BACE1).[22]

Given this context, this compound represents a novel scaffold for the development of new therapeutic agents. Its potential biological activities warrant further investigation.

Experimental Workflow for Biological Evaluation

For drug development professionals, a logical workflow for assessing the biological potential of a novel compound like this compound is crucial.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 1261626-61-2 [chemicalbook.com]

- 4. chiralen.com [chiralen.com]

- 5. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 10. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Hydroxyquinoline-2-acetonitrile (CAS No. 1261626-61-2; Molecular Formula: C₁₁H₈N₂O). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectral characteristics based on analogous structures and established principles of spectroscopic analysis. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR, IR, and MS spectral data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 4-hydroxyquinoline and other 2-substituted quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 11.0 - 12.0 | singlet | 1H | OH (enol) / NH (keto) |

| ~ 8.0 - 8.2 | doublet | 1H | H-5 |

| ~ 7.8 - 8.0 | doublet | 1H | H-8 |

| ~ 7.5 - 7.7 | triplet | 1H | H-7 |

| ~ 7.3 - 7.5 | triplet | 1H | H-6 |

| ~ 6.5 - 6.7 | singlet | 1H | H-3 |

| ~ 4.0 - 4.2 | singlet | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | C-4 |

| ~ 160 - 165 | C-2 |

| ~ 140 - 145 | C-8a |

| ~ 130 - 135 | C-7 |

| ~ 125 - 130 | C-5 |

| ~ 120 - 125 | C-4a |

| ~ 118 - 122 | C-6 |

| ~ 115 - 120 | -CN |

| ~ 100 - 105 | C-3 |

| ~ 20 - 25 | -CH₂-CN |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (enol) / N-H stretch (keto) |

| ~ 2250 | Medium | C≡N stretch (nitrile) |

| 1650 - 1620 | Strong | C=O stretch (keto form) |

| 1600 - 1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| 1300 - 1200 | Medium | C-O stretch |

| 800 - 700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 184 | High | [M]⁺ (Molecular Ion) |

| 156 | Medium | [M - CO]⁺ |

| 144 | Medium | [M - CH₂CN]⁺ |

| 117 | Medium | [M - CO - HCN]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the compound exhibits tautomerism and solubility may vary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Identify the characteristic absorption bands.

-

Correlate the observed bands with known functional group frequencies to confirm the presence of hydroxyl/amino, nitrile, carbonyl, and aromatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.

EI-MS Acquisition Parameters (for volatile samples):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.

-

Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₁H₈N₂O.

Visualizations

Tautomerism of this compound

The title compound can exist in two tautomeric forms: the 4-hydroxyquinoline (enol) form and the 4(1H)-quinolone (keto) form. The equilibrium between these forms can be influenced by the solvent and solid-state packing.

Note: The DOT script above is a template. To generate the actual images, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.

Caption: Tautomeric equilibrium of this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the characterization of a novel chemical compound using spectroscopic methods.

Caption: General workflow for spectroscopic analysis and structure elucidation.

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-hydroxyquinoline are a pivotal class of heterocyclic compounds with a broad spectrum of applications, most notably in the realm of medicinal chemistry. Their biological activity is intrinsically linked to their molecular structure, which is characterized by a fascinating tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This technical guide provides a comprehensive exploration of this tautomerism, detailing the structural nuances, the equilibrium dynamics, and the critical factors that influence the predominance of one tautomer over the other. Furthermore, this document outlines detailed experimental and computational protocols for the characterization of these tautomeric forms and presents key quantitative data to aid in comparative analysis. A visualization of the well-established mechanism of action for quinolone antibacterials, targeting DNA gyrase and topoisomerase IV, is also provided to illustrate the biological relevance of the keto tautomer.

Introduction to Tautomerism in 4-Hydroxyquinoline Derivatives

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the case of 4-hydroxyquinoline and its derivatives, the principal tautomeric relationship is the keto-enol equilibrium between the aromatic 4-hydroxyquinoline (the enol form) and the non-aromatic quinolin-4(1H)-one (the keto form).

The position of this equilibrium is not static; it is influenced by a delicate interplay of various factors including the electronic nature of substituents on the quinoline ring, the polarity of the solvent, temperature, and pH. Understanding and controlling this equilibrium is of paramount importance in drug design and development, as the different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and, crucially, different affinities for biological targets.

Structural Elucidation of Tautomeric Forms

The definitive identification and characterization of the enol and keto tautomers of 4-hydroxyquinoline derivatives rely on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms. In the ¹H NMR spectrum, the enol form typically displays a signal for the hydroxyl proton (-OH), while the keto form shows a signal for the N-H proton. The chemical shifts of the protons on the quinoline ring also differ between the two tautomers. A key indicator in ¹³C NMR is the chemical shift of the C4 carbon. In the keto tautomer, this carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift (typically > 170 ppm), whereas in the enol form, it is an oxygen-bearing aromatic carbon and appears at a more upfield position.[1]

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1620-1680 cm⁻¹. The enol form, on the other hand, will exhibit a characteristic broad O-H stretching band.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the presence of either a C=O double bond (keto form) or a C-O single bond and an O-H group (enol form).[1]

Computational Chemistry

Density Functional Theory (DFT) calculations are widely employed to predict the relative stabilities of the tautomers in the gas phase and in different solvents.[2][3][4][5] By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) can be estimated, providing theoretical insight into the predominant form under specific conditions.

Quantitative Data on Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, K_T = [enol]/[keto]. The following tables summarize representative spectroscopic data that can be used to distinguish between the tautomeric forms.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4-Hydroxyquinoline Tautomers

| Proton | Keto Form (in DMSO-d₆) | Enol Form (in CDCl₃) |

| N-H | ~11.5 | - |

| O-H | - | Variable, broad |

| H2 | ~7.9 | ~8.6 |

| H3 | ~6.0 | ~6.8 |

| H5 | ~8.1 | ~8.1 |

| H8 | ~7.5 | ~7.4 |

Data compiled from various sources and may vary depending on the specific derivative and experimental conditions.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for 4-Hydroxyquinoline Tautomers

| Vibrational Mode | Keto Form | Enol Form |

| C=O Stretch | 1620 - 1680 (strong) | - |

| O-H Stretch | - | 3200 - 3600 (broad) |

| N-H Stretch | 3000 - 3300 (medium) | - |

| C=C Aromatic Stretch | ~1600, ~1500 | ~1620, ~1580 |

Data is generalized and specific peak positions can vary.

Experimental Protocols

NMR Spectroscopy for Tautomeric Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxyquinoline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full relaxation of all nuclei.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analysis: Identify the characteristic signals for the keto and enol forms. Integrate the well-resolved signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or a Nujol mull. For solutions, use an appropriate IR-transparent solvent and a liquid cell with a known path length.

-

Background Collection: Record a background spectrum of the empty sample holder (for solids) or the pure solvent (for solutions).

-

Sample Spectrum Acquisition: Record the IR spectrum of the sample.

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands for the C=O (keto) and O-H (enol) stretching vibrations to determine the predominant tautomeric form.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the 4-hydroxyquinoline derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

-

Analysis: Analyze the refined structure to determine bond lengths, confirming the presence of either a keto or enol form in the solid state.

Computational Modeling (DFT)

-

Structure Building: Build the 3D structures of both the keto and enol tautomers using a molecular modeling software.

-

Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in the presence of a solvent using a continuum solvation model (e.g., PCM). The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Energy Calculation: Calculate the Gibbs free energies of the optimized structures.

-

Equilibrium Constant Calculation: Calculate the relative free energy (ΔG) between the two tautomers and use it to estimate the tautomeric equilibrium constant (K_T = exp(-ΔG/RT)).

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The keto form of 4-quinolone derivatives is the biologically active tautomer responsible for the antibacterial activity of this important class of antibiotics. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][][9][10][11] These enzymes are crucial for DNA replication, repair, and recombination.

The following diagram illustrates the mechanism of action of 4-quinolone antibiotics.

Conclusion

The tautomerism of 4-hydroxyquinoline derivatives is a critical aspect that governs their chemical behavior and biological function. A thorough understanding of the keto-enol equilibrium and the factors that influence it is essential for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of the structural characterization, quantitative analysis, and experimental and computational methodologies for studying this tautomerism. The elucidation of the mechanism of action of quinolone antibiotics highlights the significance of the keto tautomer in achieving the desired therapeutic effect. Continued research in this area, aided by the protocols and data presented herein, will undoubtedly pave the way for the development of more effective and selective 4-hydroxyquinoline-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 9. pharmaxchange.info [pharmaxchange.info]

- 10. researchgate.net [researchgate.net]

- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Alkaloids: A Historical and Technical Guide from Cinchona Bark to Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline alkaloids represent a vast and vital class of nitrogen-containing heterocyclic compounds that have profoundly impacted medicine and chemistry for over two centuries. From the isolation of quinine, the first effective treatment for malaria, to the discovery of the potent anticancer agent camptothecin, the history of these molecules is a story of natural product discovery, intricate chemical synthesis, and evolving mechanistic understanding. This guide provides a detailed technical overview of the discovery and history of quinoline alkaloids, focusing on key milestones, foundational experimental protocols, and the mechanisms of action that underpin their therapeutic utility. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to offer a comprehensive resource for professionals in the field.

The Quinoline Core: Discovery and Early Characterization

The journey of quinoline alkaloids begins with the discovery of their fundamental chemical scaffold: quinoline. This heterocyclic aromatic compound, with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.

Its discovery is credited to the German analytical chemist Friedlieb Ferdinand Runge, who in 1834 first isolated the compound from coal tar, naming it "leukol" or "white oil". A few years later, in 1842, French chemist Charles Gerhardt obtained the same basic structure by dry distilling the well-known antimalarial alkaloid, quinine, with potassium hydroxide. He named his compound "Chinolein." For a time, these were believed to be distinct substances due to differences in their reactions, but August Hoffmann later demonstrated that these discrepancies were due to contaminants and that both Runge's and Gerhardt's compounds were, in fact, identical. Coal tar would remain the primary commercial source of quinoline for many years.

Early characterization of these new compounds was limited to physical properties like melting point and color, simple chemical reactivity tests, and elemental analysis to determine the empirical formula. It wasn't until 1869 that August Kekulé, renowned for his work on the structure of benzene, proposed the correct fused-ring structure of quinoline, providing the theoretical framework to understand its chemical properties.

Naturally Occurring Quinolines: The Cinchona Alkaloids

The most historically significant quinoline alkaloids are those derived from the bark of the Cinchona tree, a genus native to the Andes in South America. These plants are the natural source of several important alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.

Discovery and Isolation of Quinine

For centuries, indigenous peoples of Peru, Bolivia, and Ecuador used the bark of the Cinchona tree to treat fevers and halt shivering. Jesuit missionaries introduced the bark to Europe as early as 1636, where it became the first effective treatment for malaria.

The active compound, quinine, was not isolated until 1820. In a landmark achievement, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully extracted and purified quinine, along with cinchonine, from the bark. This marked the first known use of a specific chemical compound to treat an infectious disease and established a new era in pharmacology. Quinine remained the cornerstone of malaria treatment until the rise of synthetic alternatives in the 1940s. Its molecular formula was later determined by Adolph Strecker in 1854.

Historical Experimental Protocol: Alkaloid Extraction

The foundational methods for isolating alkaloids from plant matter rely on their basic nature and differential solubility in aqueous and organic solvents. The Stas-Otto method, a classic and widely adopted procedure, exemplifies this principle. It involves converting the alkaloid salts naturally present in the plant into free bases, which can then be extracted.

Detailed Methodology: The Stas-Otto Method for Alkaloid Extraction

-

Preparation: The dried plant material (e.g., Cinchona bark) is finely powdered to increase the surface area for extraction.

-

Basification (Liberation of Free Alkaloid): The powdered material is moistened and mixed with an alkali, such as lime (calcium hydroxide) or sodium carbonate. This neutralizes the acids to which the alkaloids are bound as salts in the plant tissue, liberating the free alkaloid bases.

-

Organic Solvent Extraction: The basified mixture is then extracted with a water-immiscible organic solvent, such as chloroform or ether. The free alkaloid bases, being soluble in organic solvents, are transferred from the plant matrix into the solvent.

-

Acidic Aqueous Extraction: The organic solvent containing the crude alkaloid mixture is agitated with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). The basic nitrogen atom of the alkaloids is protonated, forming alkaloidal salts. These salts are soluble in water but insoluble in the organic solvent. This step effectively transfers the alkaloids to the aqueous phase, leaving many non-basic impurities behind in the organic layer.

-

Purification and Precipitation: The aqueous solution of alkaloidal salts is then made alkaline again, typically with ammonia. This deprotonates the alkaloid salts, causing the free bases to precipitate out of the solution as they are generally insoluble in water.

-

Final Isolation: The precipitated crude alkaloids are collected by filtration, washed, and dried. Further purification can be achieved through techniques like recrystallization.

Caption: Experimental workflow for the Stas-Otto method of alkaloid isolation.

Quantitative Analysis of Cinchona Alkaloids

The concentration of alkaloids in Cinchona bark is highly variable, depending on the species, growing conditions, and part of the tree. This variability was a significant challenge for early physicians. Modern analytical techniques like High-Performance Liquid Chromatography (HPLC) have allowed for precise quantification, but historical analyses also provided valuable estimates. Research comparing 150-year-old annotated bark collections with modern HPLC analysis has shown that historical chemical estimations were remarkably comparable.

| Plant Source / Method | Alkaloid(s) Measured | Reported Yield / Content | Reference |

| Cinchona Bark (General) | Total Alkaloids | 7-12% of dry bark weight | [1] |

| Cinchona calisaya | Quinine | ~80% of total alkaloid content | [1] |

| Cinchona Bark (Ph.EU. Quality) | Quinine | 1.80% | [2] |

| Cinchona Bark (Ph.EU. Quality) | Cinchonine | 1.65% | [2] |

| Cinchona Bark (Ph.EU. Quality) | Cinchonidine | 1.25% | [2] |

| C. succirubra (SFC Analysis) | Total Alkaloids | 4.75% - 5.20% | [2][3] |

| C. succirubra (SFC Analysis) | Quinine | 1.59% - 1.89% | [2] |

Mechanism of Action: Quinine

The antimalarial action of quinine and other 4-aminoquinolines is a result of interfering with a critical detoxification process in the Plasmodium parasite.[4]

-

Hemoglobin Digestion: Inside the human red blood cell, the parasite resides in an acidic food vacuole. It digests the host cell's hemoglobin as a source of amino acids.

-

Heme Toxicity: This digestion process releases large quantities of heme, which is toxic to the parasite and can generate reactive oxygen species.

-

Detoxification: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment") via the enzyme heme polymerase.

-

Inhibition by Quinine: Quinine, a weak base, accumulates in the acidic food vacuole of the parasite. It is thought to inhibit heme polymerase, preventing the conversion of toxic heme into hemozoin.[4]

-

Parasite Death: The resulting buildup of free, toxic heme leads to oxidative damage and membrane lysis, ultimately killing the parasite.

References

Unraveling the Anticancer Potential of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide to Hypothesized Mechanisms of Action

For Immediate Release

[CITY, STATE] – The quest for novel and effective anticancer therapeutics has led researchers to explore a vast chemical landscape. Among the promising scaffolds, the quinoline core has consistently demonstrated potent and diverse biological activities. This in-depth guide focuses on a specific derivative, 4-Hydroxyquinoline-2-acetonitrile, and delves into the hypothesized mechanisms underlying its potential as an anticancer agent. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data on structurally related compounds to build a compelling case for further investigation, providing a framework of potential signaling pathways, experimental protocols for validation, and a transparent look at the current data landscape.

While direct and extensive research on the specific mechanisms of this compound is still emerging, a robust body of evidence from closely related 4-hydroxyquinoline and 2-substituted quinoline derivatives allows for the formulation of several credible hypotheses. These compounds are known to exert their cytotoxic effects through a variety of cellular processes, suggesting that this compound may act as a multi-targeting agent.

Hypothesized Mechanisms of Action

The primary hypothesized mechanisms of action for this compound revolve around the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key enzymes essential for cancer cell survival and proliferation.

1. Induction of Apoptosis: A hallmark of many chemotherapeutic agents, the ability to trigger apoptosis is a crucial indicator of anticancer potential. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to the dismantling of the cell.

2. Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many effective anticancer drugs function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. It is plausible that this compound could induce cell cycle arrest, providing an opportunity for DNA repair mechanisms to engage or for the cell to be targeted for apoptosis.

3. Enzyme Inhibition: The quinoline scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including enzymes. Key enzymatic targets for quinoline derivatives include:

- Topoisomerases and DNA Gyrases: These enzymes are critical for DNA replication and repair. Their inhibition can lead to catastrophic DNA damage and cell death.

- Proteasomes: The proteasome is a cellular machine responsible for degrading unwanted or damaged proteins. Its inhibition can disrupt cellular homeostasis and trigger apoptosis.

- Dehydrogenases: Certain 4-hydroxyquinoline derivatives have been shown to inhibit dehydrogenase enzymes, which are involved in cellular metabolism.

Quantitative Data on Related Compounds

While specific quantitative data for this compound is limited in the public domain, studies on structurally similar alkyl 2-(4-hydroxyquinolin-2-yl) acetates provide valuable insights into the potential potency of this class of compounds. The following table summarizes the cytotoxic activity of these related compounds against human colon adenocarcinoma cell lines.

| Compound | Cell Line | IC50 (µM) |

| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 1 | Colo 205 (doxorubicin-sensitive) | >20 |

| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 1 | Colo 320 (doxorubicin-resistant) | 4.58 |

| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 2 | Colo 205 (doxorubicin-sensitive) | >20 |

| Alkyl 2-(4-hydroxyquinolin-2-yl) acetate derivative 2 | Colo 320 (doxorubicin-resistant) | 8.19 |

Data synthesized from a study on related 4-hydroxyquinoline derivatives.[1]

Visualizing the Hypotheses: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate a hypothesized signaling pathway for apoptosis induction and a typical experimental workflow for assessing the cytotoxic effects of a compound like this compound.

Caption: Hypothesized apoptosis induction pathway for this compound.

Caption: General experimental workflow for determining the cytotoxic activity of a test compound.

Detailed Experimental Protocols

To facilitate the validation of these hypotheses, this section provides detailed methodologies for key experiments.

Synthesis of this compound:

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general and widely used method for the synthesis of the 4-hydroxy-2-quinolone core structure is the Conrad-Limpach reaction.[1] This reaction typically involves the condensation of an aniline with a β-ketoester. Subsequent modification of a precursor, such as an alkyl 2-(4-hydroxyquinolin-2-yl) acetate, would be necessary to introduce the acetonitrile group. This could potentially be achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile.

Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining):

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content versus cell number. The G0/G1 phase will have 2N DNA content, the S phase will have between 2N and 4N, and the G2/M phase will have 4N DNA content. Quantify the percentage of cells in each phase.

Future Directions

The hypotheses presented in this guide provide a strong foundation for the continued investigation of this compound as a potential anticancer agent. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the compound against a diverse panel of cancer cell lines to identify sensitive cancer types.

-

Mechanistic Validation: Performing detailed molecular studies, including Western blotting for apoptosis and cell cycle-related proteins, specific enzyme inhibition assays, and gene expression profiling to confirm the precise mechanism of action.

-

In Vivo Efficacy Studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models.

The exploration of novel chemical entities like this compound is paramount in the ongoing fight against cancer. This technical guide serves as a critical resource to propel further research and unlock the full therapeutic potential of this promising compound.

References

Potential Biological Targets of 4-Hydroxyquinoline-2-acetonitrile: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological targets of 4-Hydroxyquinoline-2-acetonitrile is not currently available in the public domain. This guide provides a comprehensive overview of the potential biological targets of this compound based on the activities of structurally related 4-hydroxyquinoline derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to initiate investigations into this specific compound.

The 4-hydroxyquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] These activities range from anticancer and antimicrobial to enzyme inhibition. This guide will explore the most probable biological targets for this compound by examining the established activities of its close chemical relatives.

Potential Therapeutic Areas and Biological Targets

Based on the activities of analogous compounds, this compound could potentially be investigated for the following applications:

-

Anticancer/Cytotoxic Agent: Many 4-hydroxyquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][4] The underlying mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Enzyme Inhibitor: The quinoline core is present in inhibitors of various enzymes, including those that act on DNA such as DNA methyltransferases and topoisomerase I.[5][6][7] Additionally, some quinoline derivatives have been shown to inhibit proteasome activity.[8]

-

Antifungal Agent: Certain 4-hydroxy-1H-quinolin-2-one derivatives have been evaluated for their antifungal activity against various fungal strains.[9][10]

Quantitative Data for Structurally Related Compounds

The following tables summarize the cytotoxic activities of various 2-substituted 4-hydroxyquinoline derivatives against different cancer cell lines. This data can serve as a benchmark for future studies on this compound.

Table 1: Cytotoxic Activity of Alkyl 2-(4-hydroxyquinolin-2-yl) Acetate Derivatives [2][3][4]

| Compound | Cell Line | IC50 (µM) |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | > 20 |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 (doxorubicin-resistant colon adenocarcinoma) | > 20 |

| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 | 15.6 |

| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 | 12.3 |

Table 2: Cytotoxic Activity of other Quinoline Derivatives [11][12]

| Compound | Cell Line | IC50 (µM) |

| Nitro-aldehyde quinoline derivative (E) | Caco-2 (colorectal adenocarcinoma) | 0.535 |

| Amine-aldehyde quinoline derivative (F) | Caco-2 | > 0.535 |

| Quinoline compound 91b1 | A549 (lung carcinoma) | 15.38 µg/mL |

| Quinoline compound 91b1 | AGS (gastric adenocarcinoma) | 4.28 µg/mL |

| Quinoline compound 91b1 | KYSE150 (esophageal squamous cell carcinoma) | 4.17 µg/mL |

| Quinoline compound 91b1 | KYSE450 (esophageal squamous cell carcinoma) | 1.83 µg/mL |

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to evaluate the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme. The specific substrates and detection methods will vary depending on the target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme (e.g., a fluorogenic or chromogenic substrate)

-

Assay buffer specific to the enzyme

-

This compound

-

Positive control inhibitor

-

96-well microplate (black or clear, depending on the detection method)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Assay Preparation: Prepare a reaction mixture in a 96-well plate. Each well should contain the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of this compound. Include a control with no inhibitor and a positive control with a known inhibitor.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the change in signal (fluorescence or absorbance) over time using a plate reader.

-

Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Potential Signaling Pathway Involvement

Given the prevalence of 4-hydroxyquinoline derivatives as anticancer agents, a likely mechanism of action is the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for quinoline-based inhibitors.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway | Semantic Scholar [semanticscholar.org]

4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-hydroxyquinoline derivatives for researchers, scientists, and drug development professionals.

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive review of 4-hydroxyquinoline compounds, detailing their synthesis, multifaceted biological effects, and structure-activity relationships, with a focus on their potential in drug development.

Synthesis of 4-Hydroxyquinoline Derivatives

The synthesis of the 4-hydroxyquinoline core and its derivatives is most commonly achieved through cyclization reactions. The Gould-Jacobs and Conrad-Limpach reactions are two of the most fundamental and versatile methods employed.[3][4][5]

A prevalent synthetic route involves the Gould-Jacobs reaction, which starts with the condensation of an aniline with ethoxymethylenemalonic ester (EMME) to yield an intermediate that is subsequently cyclized at high temperatures to form the 4-hydroxyquinoline-3-carboxylate core structure.[4][5] Another key method is the Conrad-Limpach reaction, which involves the reaction of anilines with β-ketoesters.[3][6]

Alternative strategies include the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using a palladium catalyst in the presence of a hydrogen acceptor.[7] More recent advancements have explored metal-free reactions and transition metal-catalyzed procedures to achieve the quinolin-4-one backbone.[5]

Experimental Protocol: Gould-Jacobs Cyclization

The following protocol describes a typical Gould-Jacobs cyclization for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate:

-

Condensation: Aniline is condensed with diethyl 2-(ethoxymethylene)malonate (EMME).[4]

-

Cyclization: The resulting diethyl 2-((phenylamino)methylene)malonate is heated in a high-boiling point solvent, such as diphenyl ether, often with a catalytic amount of an acid like 2-chlorobenzoic acid.[4] Microwave irradiation can also be employed to facilitate the reaction.[4]

-

Isolation: The reaction mixture is cooled, and the precipitated solid is collected by filtration and purified, typically by crystallization from a suitable solvent like ethanol.[4]

Biological Activities and Therapeutic Potential

4-Hydroxyquinoline derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.[1][8] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][6]

Antimicrobial Activity

The 4-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[9][10] The discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline as a by-product in chloroquine synthesis ultimately led to the development of fluoroquinolone antibiotics.[3][6]

Derivatives of 4-hydroxy-2-quinolone containing a long alkyl side chain at the C-3 position have demonstrated significant antibacterial and antifungal activities.[10] Structure-activity relationship (SAR) studies have revealed that both the length of the alkyl chain and the nature of substituents on the benzene ring dramatically impact antimicrobial potency.[10] For instance, certain brominated analogs with a nonyl side chain have shown exceptional antifungal activity against Aspergillus flavus, surpassing that of the standard drug amphotericin B.[10]

Table 1: Antimicrobial Activity of Selected 4-Hydroxy-2-quinolone Analogs

| Compound | Substituent (C-6/C-7) | Alkyl Chain Length | Antifungal IC50 (µg/mL) vs. A. flavus | Antibacterial Activity vs. S. aureus |

| 3a | H | C9H19 | 70.97 ± 3.71 | Low |

| 3i | 6-Br | C9H19 | - | Significant Inhibition |

| 3j | 7-Br | C9H19 | 1.05 | Significant Inhibition |

Data sourced from a study on novel 4-hydroxy-2-quinolone analogs.[10] The antibacterial activity was noted as significant but MIC values were not determined in the initial screening.

Anticancer Activity

The cytotoxic potential of 4-hydroxyquinoline derivatives against various cancer cell lines has been extensively investigated.[3][11] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like phosphatidylinositol 3-kinase (PI3Kα).[1]

A study on modified 4-hydroxyquinolone analogues revealed that their anticancer activity is dependent on the substitution pattern on the quinoline ring.[11] For example, certain derivatives have shown promising IC50 values against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines.[11] Molecular docking studies suggest that these compounds can bind to critical cancer drug targets such as anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2).[11]

Table 2: In Vitro Anticancer Activity of Modified 4-Hydroxyquinolone Analogues (IC50 in µM)

| Compound | HCT116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) |

| 3a | 148.3 | >250 | 198.7 | 189.0 |

| 3b | 162.0 | 213.5 | 239.4 | 201.8 |

| 3g | Promising | Promising | Promising | Promising |

Data from an in vitro evaluation against four human cancer cell lines.[11] Compound 3g was noted as having the best IC50 values, though the specific values were not explicitly listed in the abstract.

Another study focused on 2-(4-hydroxyquinolin-2-yl) acetates and their derivatives, evaluating their cytotoxic activity against doxorubicin-sensitive (Colo 205) and multidrug-resistant (Colo 320) colon adenocarcinoma cell lines.[3] Some of these compounds demonstrated selective toxicity towards the resistant cancer cells.[3]

Table 3: Cytotoxic Activity of 2-(4-Hydroxyquinolin-2-yl) Acetate Derivatives (IC50 in µM)

| Cell Line | Doxorubicin-sensitive (Colo 205) | Multidrug-resistant (Colo 320) | Normal Fibroblasts (MRC-5) |

| Compound Activity | IC50 values below 20 µM considered cytotoxic | Selective toxicity observed for some derivatives | Low toxicity towards normal cells desired |

This table summarizes the findings from a study on the synthesis and biological evaluation of 4-hydroxyquinolines as potential cytotoxic agents.[3]

Anti-Inflammatory Activity

The anti-inflammatory properties of 4-hydroxyquinoline derivatives have also been explored.[1][12] Certain quinolin-2-one and related derivatives have shown potent anti-inflammatory effects in animal models, such as the xylene-induced ear edema test in mice.[12] Some of these compounds exhibited greater potency than the reference drug ibuprofen.[12] The mechanism of their anti-inflammatory action can involve the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Antiviral Activity

The 4-hydroxyquinoline scaffold has been investigated for its potential against various viruses, including HIV.[4][13] Derivatives of 4-hydroxyquinoline-3-carbohydrazide have been synthesized and evaluated for their ability to inhibit HIV-1 replication.[4] The design of these compounds often involves merging pharmacophores from known HIV-1 integrase inhibitors.[4] Docking studies have been performed to predict the binding modes of these compounds within the active site of HIV-1 integrase.[4]

Structure-Activity Relationship (SAR)

The biological activity of 4-hydroxyquinoline compounds is highly dependent on their substitution pattern. Key positions for modification that influence activity include:

-

C-3 Position: Substitution at this position, for example with a carboxyl group or a long alkyl chain, is crucial for antimicrobial activity.[3][10]

-

C-4 Position: The presence of a dialkylaminoalkyl side chain at the C-4 position is optimal for antimalarial activity, as seen in chloroquine.[14]

-

C-7 Position: The presence of a chloro group at the C-7 position in the quinoline nucleus is optimal for antimalarial activity.[14]

Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action for many 4-hydroxyquinoline derivatives are still under investigation, some key pathways have been implicated.

In the context of cancer, as mentioned, these compounds can inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K pathway.[1] Molecular docking studies have also pointed towards the inhibition of ALK and CDK2 as potential mechanisms.[11]

The antiviral activity of some derivatives against HIV-1 is believed to be mediated through the inhibition of the viral enzyme integrase, which is essential for the integration of the viral DNA into the host genome.[4]

Below is a conceptual diagram illustrating a potential mechanism of action for anticancer 4-hydroxyquinoline derivatives targeting receptor tyrosine kinases and downstream signaling.

Caption: Potential anticancer mechanism of 4-hydroxyquinoline derivatives.

Experimental Workflows

The development of novel 4-hydroxyquinoline-based therapeutic agents typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for 4-hydroxyquinoline drug discovery.

Conclusion

4-Hydroxyquinoline and its derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their amenability to chemical modification allows for the fine-tuning of their biological activities, leading to the identification of potent and selective agents against a range of diseases. The continued exploration of this scaffold, aided by modern synthetic techniques and computational modeling, holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 10. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmacy180.com [pharmacy180.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxyquinoline-2-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Hydroxyquinoline-2-acetonitrile, a valuable intermediate in medicinal chemistry and drug development. The synthesis is proposed as a two-step process, commencing with the preparation of a 2-(bromomethyl)-4-hydroxyquinoline intermediate, followed by a nucleophilic substitution with cyanide to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product and a critical intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-(Bromomethyl)-4-hydroxyquinoline | C₁₀H₈BrNO | 238.08 | > 250 (decomposes) | Light yellow solid |

| This compound | C₁₁H₈N₂O | 184.19 | Not available | Off-white solid |

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-4-hydroxyquinoline

This procedure is adapted from established methods for the synthesis of similar quinoline derivatives.

Materials:

-

Acetoacetanilide

-

Bromine

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution (10%)

-

Ethanol

Procedure:

-

Bromination of Acetoacetanilide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve acetoacetanilide (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water. The precipitated solid, α-bromoacetoacetanilide, is collected by filtration, washed with cold water, and dried.

-

Cyclization: Slowly add the dried α-bromoacetoacetanilide to cold, concentrated sulfuric acid (10 parts by weight) with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a 10% sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-(bromomethyl)-4-hydroxyquinoline.

Step 2: Synthesis of this compound

This procedure utilizes a nucleophilic substitution reaction to replace the bromine atom with a cyanide group.[1][2]

Materials:

-

2-(Bromomethyl)-4-hydroxyquinoline

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-(bromomethyl)-4-hydroxyquinoline (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Introduction

The Conrad-Limpach reaction, first described in 1887 by Max Conrad and Leonhard Limpach, is a fundamental method for synthesizing 4-hydroxyquinolines.[1][2] The reaction involves the condensation of anilines with β-ketoesters.[1][3] This synthesis is a two-step procedure: the initial formation of an enamine (a Schiff base intermediate) from the reactants, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[4] The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6][7] This makes the Conrad-Limpach reaction a vital tool for researchers in drug discovery and development.

This document provides detailed application notes, quantitative data on reaction optimization, and experimental protocols for performing the Conrad-Limpach synthesis.

Reaction Mechanism and Key Considerations

The mechanism of the Conrad-Limpach reaction begins with the nucleophilic attack of the aniline's amino group on the ketone carbonyl of the β-ketoester.[1][2] This is followed by dehydration to form a Schiff base, which exists in equilibrium with its enamine tautomer. The critical and rate-determining step is the subsequent thermal electrocyclic ring closing, which requires significant heat (typically around 250 °C).[1][4] The reaction concludes with the elimination of an alcohol and tautomerization to form the aromatic 4-hydroxyquinoline, which often exists predominantly in its 4-quinolone tautomeric form.[1]

It is crucial to control the initial reaction temperature to ensure the desired regioselectivity. The Conrad-Limpach reaction, which proceeds via attack at the keto group, is kinetically favored at lower temperatures (room temperature to ~100 °C).[1][8] At higher temperatures (e.g., 140 °C), the competing Knorr quinoline synthesis can occur, where the aniline attacks the ester group, leading to the thermodynamically preferred 2-hydroxyquinoline isomer.[1]

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Conrad-Limpach-Chinolinsynthese – Wikipedia [de.wikipedia.org]

- 3. jptcp.com [jptcp.com]

- 4. synarchive.com [synarchive.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 4-hydroxyquinolone analogues. The use of microwave irradiation offers significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity.[1][2][3] These protocols are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction to 4-Hydroxyquinolones

The 4-hydroxyquinolone (or 4-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[4][5] These include antibacterial, anticancer, antiviral, and anti-inflammatory properties.[6][7][8] The functionalization of the quinolone ring at various positions allows for the fine-tuning of its biological activity, making it a versatile template for drug design.[4] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the synthesis of these valuable compounds.[1][2]

Advantages of Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to several benefits:

-

Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[1][2]

-

Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired product.[1][3]

-

Improved Purity: Cleaner reaction profiles often simplify purification processes.

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

-

Green Chemistry: The reduced reaction times and potential for solvent-free reactions align with the principles of green chemistry.[1]

Experimental Protocols

This section details various microwave-assisted methods for the synthesis of 4-hydroxyquinolone analogues.

Protocol 1: Bismuth(III) Chloride-Catalyzed Synthesis of 4-Hydroxy-2-quinolone Analogues

This protocol describes a green and efficient method for the synthesis of 4-hydroxy-2-quinolone analogues via the condensation of β-enaminones with diethyl malonate using bismuth(III) chloride as a catalyst under microwave irradiation.[1][9]

Reaction Scheme:

Caption: General scheme for the BiCl3-catalyzed synthesis of 4-hydroxy-2-quinolone analogues.

Materials:

-

β-enaminone (1 mmol)

-

Diethyl malonate (3 mmol)[10]

Procedure:

-

In a 20 mL microwave reactor tube, combine the β-enaminone (1 mmol) and diethyl malonate (3 mmol) in 1 mL of ethanol.[9][10]

-

Add bismuth(III) chloride (0.2 mmol) to the reaction mixture.[9][10]

-

Seal the tube and place it in the microwave reactor.

-

Irradiate the mixture for a period of 5 to 13 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add 5 mL of ethanol to the mixture and filter to recover the catalyst.[9]

-

The filtrate can then be concentrated and the product purified by recrystallization or column chromatography.

Quantitative Data:

| Product | Substituent R | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 5f | 4-Nitrophenyl | - | 51 | 120-122 |

| 5g | 2-Methoxyphenyl | - | 65 | 171-173 |

| 5l | 2-Methoxyphenyl (from dimedone) | - | 61 | 176-178 |

Data sourced from Redjemia et al.[9]

Protocol 2: Proline-Catalyzed One-Pot Synthesis of 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one

This protocol outlines a highly efficient, one-pot synthesis of a substituted 4-hydroxyquinolone from cyclohexane-1,3-dione and methacrylic acid using proline as a catalyst under microwave irradiation.[11]

Reaction Scheme:

Caption: Proline-catalyzed one-pot synthesis of a 4-hydroxyquinolone analogue.

Materials:

-

Cyclohexane-1,3-dione (10 mmol, 1.15 g)[11]

-

Ammonium Acetate (10 mmol, 1 g)[11]

-

Methacrylic acid (10 mmol, 0.8 g)[11]